molecular formula C24H23F3N2O4 B11248660 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No.: B11248660
M. Wt: 460.4 g/mol
InChI Key: NHBWNZOHBBBGBO-UHFFFAOYSA-N
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Description

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a unique combination of benzodioxepin and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxepin and indole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways or as a potential therapeutic agent.

    Medicine: Its unique structure could be explored for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the context of its use, whether in a biological system or as part of a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-DIMETHYL-HEXYL)-BENZAMIDE
  • N-(2-ETHYL-HEXYL)-3,5-DINITRO-BENZAMIDE
  • N-(1,1-DIMETHYL-2-HYDROXYETHYL)BENZAMIDE

Uniqueness

What sets N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE apart from these similar compounds is its combination of benzodioxepin and indole structures, along with the trifluoroacetyl group

Properties

Molecular Formula

C24H23F3N2O4

Molecular Weight

460.4 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C24H23F3N2O4/c1-14(16-8-9-19-20(12-16)33-11-5-10-32-19)28-21(30)13-29-15(2)22(23(31)24(25,26)27)17-6-3-4-7-18(17)29/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,28,30)

InChI Key

NHBWNZOHBBBGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)C3=CC4=C(C=C3)OCCCO4)C(=O)C(F)(F)F

Origin of Product

United States

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